molecular formula C18H22N2O5S2 B2975245 methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 864940-36-3

methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Cat. No.: B2975245
CAS No.: 864940-36-3
M. Wt: 410.5
InChI Key: CDRPETXIAZPRFR-UHFFFAOYSA-N
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Description

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylate as the core structure. The benzamido group can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The sulfamoyl group is then added via a sulfonamide formation reaction, using reagents such as sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfamoyl group can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-2-carboxylate: Similar structure but with the carboxylate group at a different position on the thiophene ring.

    Ethyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-4-5-11-20(2)27(23,24)14-8-6-13(7-9-14)16(21)19-17-15(10-12-26-17)18(22)25-3/h6-10,12H,4-5,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPETXIAZPRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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